4R-Hydroxy Zolmitriptan
CAS No.:
Cat. No.: VC0204293
Molecular Formula: C₁₆H₂₁N₃O₃
Molecular Weight: 303.36
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₆H₂₁N₃O₃ |
---|---|
Molecular Weight | 303.36 |
Introduction
Metabolic Pathways of Zolmitriptan
Enzymatic Transformation and Major Metabolites
Zolmitriptan undergoes hepatic metabolism primarily via cytochrome P450 1A2 (CYP1A2) and monoamine oxidase (MAO) . The N-desmethyl metabolite (183C91) retains pharmacological activity, exhibiting 2–8-fold greater potency at 5-HT receptors compared to the parent compound . In contrast, the N-oxide and indole acetic acid metabolites are pharmacologically inert .
Table 1: Key Metabolites of Zolmitriptan
Metabolite | Pharmacological Activity | Contribution to Efficacy |
---|---|---|
N-desmethyl (183C91) | Active (5-HT) | Significant |
N-oxide (1652W92) | Inactive | None |
Indole acetic acid | Inactive | None |
Pharmacokinetic Properties of Zolmitriptan and Metabolites
Absorption and Bioavailability
Zolmitriptan exhibits a mean oral bioavailability of 40%, with no food effect on absorption . The median T for tablet and orally disintegrating tablet formulations is 1.5 and 3 hours, respectively . Nasal spray administration accelerates absorption, achieving detectable plasma concentrations within 2–5 minutes .
Distribution and Protein Binding
The volume of distribution ranges between 7–8.4 L/kg, with approximately 25% plasma protein binding for both zolmitriptan and its active metabolite .
Elimination Kinetics
Zolmitriptan’s elimination half-life is ~3 hours, while the N-desmethyl metabolite has a slightly prolonged half-life of 3.5 hours . Renal clearance accounts for one-sixth of total clearance, with 65% of the drug excreted in urine and 30% in feces .
Hepatic and Renal Impairment Considerations
Hepatic Metabolism Alterations
In severe hepatic impairment, zolmitriptan’s C increases by 47%, and half-life extends by 157% due to reduced metabolic capacity . Dose adjustments are recommended for these patients .
Efficacy and Clinical Relevance of Metabolites
Role of N-desmethyl Zolmitriptan
The N-desmethyl metabolite contributes to therapeutic effects, evidenced by its higher receptor affinity and sustained plasma concentrations . Clinical trials demonstrate that zolmitriptan 5 mg achieves a 2-hour headache response rate of 65–70%, with the metabolite augmenting this effect .
Table 2: Comparative Efficacy of Zolmitriptan Formulations
Formulation | 2-Hour Headache Response Rate | T (hours) |
---|---|---|
Oral Tablet (5 mg) | 65% | 1.5 |
Nasal Spray (5 mg) | 70% | 0.25–0.5 |
Orally Disintegrating | 59% | 3.0 |
Preclinical Insights into Zolmitriptan Repurposing
Modulation of Cocaine Use Disorders
Animal studies reveal that zolmitriptan reduces cocaine self-administration in rats, an effect mediated by 5-HT and 5-HT receptors . This suggests potential for repurposing zolmitriptan in addiction therapy, though human trials are needed .
Transdermal Delivery and Permeation Enhancement
Patch Formulation Pharmacokinetics
Transdermal patches incorporating chemical enhancers like Azone® improve zolmitriptan permeation, achieving steady-state plasma concentrations () of 8.2 ± 1.4 ng/mL over 24 hours .
Table 3: Transdermal Patch Performance Metrics
Enhancer | Cumulative Penetration (μg/cm²) | Enhancement Ratio |
---|---|---|
Azone® | 32.5 ± 4.2 | 2.8 |
Oleic Acid | 24.1 ± 3.7 | 2.1 |
Control (No Enhancer) | 11.6 ± 2.1 | 1.0 |
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